molecular formula C10H9BrN2O3S2 B1429742 N-(5-bromo-1,3-thiazol-2-yl)-4-methoxybenzene-1-sulfonamide CAS No. 1183841-34-0

N-(5-bromo-1,3-thiazol-2-yl)-4-methoxybenzene-1-sulfonamide

Cat. No. B1429742
M. Wt: 349.2 g/mol
InChI Key: RGFRUNCRFICABQ-UHFFFAOYSA-N
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Description

The compound “N-(5-bromo-1,3-thiazol-2-yl)-4-methoxybenzene-1-sulfonamide” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocyclic compound that has various applications in medicinal chemistry . The molecule also includes a sulfonamide group, which is known for its use in some antibiotics .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, a benzene ring, and a sulfonamide group. The 5-bromo-1,3-thiazol-2-yl moiety would contribute to the compound’s reactivity and potentially its bioactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The bromine atom on the thiazole ring could potentially be a site for nucleophilic aromatic substitution reactions .

Scientific Research Applications

Antiglaucoma Agents

Sulfonamides, including compounds similar to "N-(5-bromo-1,3-thiazol-2-yl)-4-methoxybenzene-1-sulfonamide," have been investigated for their potential in treating glaucoma. This is attributed to their ability to inhibit carbonic anhydrase, which plays a critical role in aqueous humor secretion and intraocular pressure regulation. Research has shown that novel sulfonamide carbonic anhydrase inhibitors (CAIs) are being developed for selective antiglaucoma drugs, targeting specific isoforms of carbonic anhydrase like CA II, which are implicated in the disease (Masini et al., 2013).

Anticancer Activity

Sulfonamides, including structures similar to the one , have shown significant promise in anticancer research. Their ability to inhibit various enzymes, including carbonic anhydrases, which are involved in tumor growth and metastasis, makes them valuable in developing anticancer therapies. Research has indicated that sulfonamides are being explored as anticancer agents, particularly targeting tumor-associated isoforms of carbonic anhydrase, such as CA IX/XII (Carta et al., 2012).

Antimicrobial and Antiparasitic Agents

Sulfonamides have a long history as antimicrobial agents. Recent research continues to explore sulfonamide derivatives for their broad-spectrum bioactivity, including antimicrobial and antiparasitic effects. These derivatives are subjected to chemical modifications to enhance their efficacy and reduce toxicity. The vast array of sulfonamide applications in medicine, including as antimicrobial and antiparasitic agents, highlights their significance in drug discovery and development (He Shichao et al., 2016).

Diuretic and Carbonic Anhydrase Inhibitory Action

Sulfonamides are key components in diuretics, particularly those with carbonic anhydrase inhibitory action. They are used to manage conditions such as hypertension and edema. The pharmacological activity of sulfonamide diuretics is enhanced by their action on carbonic anhydrase isoforms, which is crucial for fluid balance and ion transport in various tissues (Carta & Supuran, 2013).

Future Directions

The future research directions for this compound could include studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. Further studies could also explore its potential applications in medicinal chemistry or other fields .

properties

IUPAC Name

N-(5-bromo-1,3-thiazol-2-yl)-4-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O3S2/c1-16-7-2-4-8(5-3-7)18(14,15)13-10-12-6-9(11)17-10/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGFRUNCRFICABQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-bromo-1,3-thiazol-2-yl)-4-methoxybenzene-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-bromo-1,3-thiazol-2-yl)-4-methoxybenzene-1-sulfonamide
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N-(5-bromo-1,3-thiazol-2-yl)-4-methoxybenzene-1-sulfonamide
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N-(5-bromo-1,3-thiazol-2-yl)-4-methoxybenzene-1-sulfonamide
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N-(5-bromo-1,3-thiazol-2-yl)-4-methoxybenzene-1-sulfonamide
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N-(5-bromo-1,3-thiazol-2-yl)-4-methoxybenzene-1-sulfonamide
Reactant of Route 6
N-(5-bromo-1,3-thiazol-2-yl)-4-methoxybenzene-1-sulfonamide

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